Product packaging for Cholest-5-ene-3,4-diol(Cat. No.:)

Cholest-5-ene-3,4-diol

Cat. No.: B1211117
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-ene-3,4-diol, also referred to as 4-hydroxycholesterol, is an endogenous oxysterol that serves as a valuable compound in biomedical research, particularly in the study of lipid oxidation and drug metabolism. This diol exists naturally as two epimers, cholest-5-ene-3β,4α-diol and cholest-5-ene-3β,4β-diol, which are formed during the autoxidation of cholesterol . A significant body of research has identified these epimers as prominent components of oxidized low-density lipoprotein (LDL) and has detected them at concentrations more than tenfold higher in human atherosclerotic plaques compared to healthy vessel tissue, marking them as molecules of interest in the pathology of cardiovascular disease . The 4β-epimer (4β-Hydroxycholesterol) is of particular pharmacological importance as an endogenous biomarker for the activity of the cytochrome P450 enzymes CYP3A4 and CYP3A5 . Its plasma concentration is sensitive to induction or inhibition by drugs, and due to its long half-life of approximately 17 days, it provides a stable measure of average CYP3A activity, making it superior to short-lived exogenous markers in long-term studies . Researchers can utilize this compound to investigate the role of oxysterols in cellular processes such as apoptosis and the inflammatory responses associated with atherosclerosis. It is also critical for in vitro studies modeling LDL oxidation and for use as an analytical standard in mass spectrometry-based assays for the quantification of oxysterols in biological fluids and tissues . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B1211117 Cholest-5-ene-3,4-diol

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQKOAHAICSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938338
Record name Cholest-5-ene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17320-10-4
Record name Cholest-5-ene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

Cholest-5-ene-3,4-diol possesses a characteristic tetracyclic steroid structure with hydroxyl groups at the 3 and 4 positions. Its chemical and physical properties are fundamental to its behavior in biological systems.

Interactive Data Table of

Biological Functions

The most well-documented biological function of Cholest-5-ene-3,4-diol, particularly the 4β-hydroxycholesterol isomer, is its role as an endogenous biomarker for CYP3A4 and CYP3A5 activity. nih.gov These enzymes are crucial for the metabolism of many prescribed drugs.

Research Findings on Biomarker Utility

Chemical Synthesis and Analysis

The identification and quantification of Cholest-5-ene-3,4-diol in biological samples are primarily achieved through advanced analytical techniques. Gas-liquid chromatography-mass spectrometry (GC-MS) has been instrumental in identifying cholest-5-ene-3β,4β-diol in human plasma and rat liver. researchgate.netnih.gov For precise quantification, an assay based on isotope dilution-mass spectrometry using a deuterium-labeled internal standard has been developed. researchgate.netnih.gov

The analysis of sterols like this compound by GC-MS often requires a derivatization step to increase their volatility. mdpi.com This typically involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

Table of Compound Names

Structural Elucidation and Characterization of the (3β,4α)-Isomer

The (3β,4α)-isomer of cholest-5-ene-3,4-diol is defined by the specific spatial arrangement of its hydroxyl groups: the -OH group at the C-3 position is in a beta (β) configuration, pointing below the plane of the steroid ring, while the -OH group at the C-4 position is in an alpha (α) configuration, oriented above the ring's plane. ontosight.ai This particular stereochemistry has been meticulously established through advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of this isomer. The 13C-NMR chemical shifts are particularly telling, providing a distinct fingerprint for the (3β,4α) configuration. Key chemical shifts have been identified that differentiate it from its (3β,4β) counterpart. jst.go.jp For instance, studies on related sterols isolated from marine organisms, such as the soft coral Sinularia nanolobata, have shown that the 13C-NMR signals for the carbon atoms C-3, C-4, C-5, and C-6 are essentially identical to those of cholest-5-ene-3β,4α-diol. jst.go.jp

Further confirmation of the hydroxyl group orientations is achieved through Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY correlation between the proton at C-4 (H-4) and the methyl protons of C-19 (H-19) provides definitive evidence for the α-orientation of the hydroxyl group at the C-4 position. jst.go.jp The β-orientation of the 3-OH group is similarly supported by NOESY correlations between the axial proton at C-1 and the proton at C-3. jst.go.jp

This isomer is recognized as a crucial intermediate in the biosynthesis of cholesterol, a fundamental component of cell membranes and a precursor to steroid hormones and bile acids. ontosight.ai Its structural features play a direct role in its biological function, influencing the fluidity of cell membranes and the activity of membrane-bound proteins. ontosight.ai

Table 1: Spectroscopic Data for the Structural Elucidation of (3β,4α)-Cholest-5-ene-3,4-diol

Technique Observation Interpretation Reference

| 13C-NMR | C-3: ~76.5 ppm C-4: ~75.1 ppm C-5: ~142.0 ppm C-6: ~117.8 ppm | Distinct chemical shifts confirm the (3β,4α) diol configuration. | jst.go.jp | | NOESY | Correlation observed between H-4 and H-19. | Supports the α-orientation of the hydroxyl group at C-4. | jst.go.jp | | NOESY | Correlation observed between H-1a and H-3. | Supports the β-orientation of the hydroxyl group at C-3. | jst.go.jp |

Structural Elucidation and Characterization of the (3β,4β)-Isomer

The (3β,4β)-isomer of this compound, also known as 4β-hydroxycholesterol, features both the C-3 and C-4 hydroxyl groups in the beta (β) configuration, meaning they are oriented below the plane of the steroid A-ring. nih.gov This compound has been identified as a significant oxysterol in biological samples, including human plasma and rat liver. researchgate.netnih.gov

Its structural characterization relies on a combination of gas-liquid chromatography and mass spectrometry (GC-MS). researchgate.netnih.gov The development of assays using isotope dilution-mass spectrometry with deuterium-labeled internal standards has enabled precise quantification of this isomer in biological fluids. In healthy human subjects, the plasma concentration of cholest-5-ene-3β,4β-diol has been measured to be approximately 36 ± 4.3 ng/ml. researchgate.net

Spectroscopic comparison clearly distinguishes the (3β,4β)-isomer from its (3β,4α) counterpart. The 13C-NMR chemical shifts for the (3β,4β) configuration are notably different, particularly at the carbon atoms bearing the hydroxyl groups and the adjacent olefinic carbons. jst.go.jp

Table 2: Comparative 13C-NMR Data for this compound Isomers

Carbon Atom (3β,4α)-Isomer Shift (ppm) (3β,4β)-Isomer Shift (ppm) Reference
C-3 76.5 77.2 jst.go.jp
C-4 75.1 72.6 jst.go.jp
C-5 142.0 142.9 jst.go.jp
C-6 117.8 128.9 jst.go.jp

Impact of Stereochemistry on Molecular Conformation and Biochemical Reactivity

The difference between an axial-like (α) and an equatorial-like (β) hydroxyl group at C-4 results in distinct molecular topographies. In the (3β,4α)-isomer, the two hydroxyl groups are on opposite sides of the A-ring (trans-diaxial relationship in a chair-like conformation), whereas in the (3β,4β)-isomer, they are on the same side (cis relationship, with one axial and one equatorial). This variation in the spatial arrangement and hydrogen-bonding potential directly affects how these molecules fit into the active sites of enzymes.

This structural difference is reflected in their biochemical roles. The (3β,4α)-isomer is identified as a biosynthetic intermediate, suggesting it is a substrate for specific enzymes in the cholesterol synthesis pathway. ontosight.ai In contrast, the (3β,4β)-isomer (4β-hydroxycholesterol) is a known metabolite of cholesterol, formed by the action of cytochrome P450 enzymes. Its presence in significant amounts in plasma indicates its role in cholesterol catabolism and transport. researchgate.net The specific stereochemistry of each isomer is therefore a critical determinant of its metabolic fate and biological activity, governing whether it acts as a precursor in an anabolic pathway or a product in a catabolic one.

Enzymatic Hydroxylation of Cholesterol Leading to this compound

The primary enzymatic route for the synthesis of a specific isomer of this compound involves the direct hydroxylation of the cholesterol molecule. This process is catalyzed by a family of enzymes known for their role in metabolizing a wide array of endogenous and exogenous compounds.

The formation of Cholest-5-ene-3β,4β-diol, also known as 4β-hydroxycholesterol, is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. ki.senih.govresearchgate.netnih.gov This enzyme introduces a hydroxyl group at the 4β-position of the cholesterol steroid nucleus. nih.govmdpi.com CYP3A4 is a major enzyme in the liver and intestine, responsible for the metabolism of approximately 40% of prescribed drugs. mdpi.com

The link between CYP3A4 and 4β-hydroxycholesterol production is well-established through various studies. For instance, patients treated with drugs that induce CYP3A4 activity, such as the anti-epileptics carbamazepine, phenytoin, or phenobarbital, exhibit markedly elevated plasma levels of 4β-hydroxycholesterol—sometimes up to 20 times higher than in untreated individuals. ki.senih.gov Conversely, treatment with CYP3A4 inhibitors like ritonavir or itraconazole leads to decreased plasma concentrations. nih.govresearchgate.net In vitro experiments using recombinant human cytochrome P450 enzymes have confirmed that CYP3A4 directly catalyzes the 4β-hydroxylation of cholesterol. ki.senih.gov While CYP3A4 is the primary contributor, other related enzymes like CYP3A5 and CYP3A7 can also generate 4β-hydroxycholesterol to a lesser extent. mdpi.com The concentration of this metabolite in the plasma of healthy individuals is approximately 36 ± 4.3 ng/ml. researchgate.net

Table 1: Influence of CYP3A4 Modulators on Plasma 4β-Hydroxycholesterol Levels
ConditionModulator ExampleEffect on CYP3A4 ActivityObserved Change in Plasma 4β-HydroxycholesterolReference
Treatment with InducersCarbamazepine, PhenytoinInduction (Increased Activity)Up to 20-fold increase ki.senih.gov
Treatment with InhibitorsRitonavir, ItraconazoleInhibition (Decreased Activity)Decrease nih.govresearchgate.net
Healthy Volunteers (Baseline)N/ANormal~36 ng/ml researchgate.net

Enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, are characterized by a high degree of selectivity. This includes regioselectivity (preferential reaction at a specific position on a molecule) and stereospecificity (producing a specific stereoisomer).

Non-Enzymatic Oxidation Pathways Generating this compound

In addition to enzymatic synthesis, this compound can be formed through non-enzymatic pathways, collectively known as autoxidation. nih.govnih.gov These reactions are less specific and are typically initiated by reactive oxygen species (ROS), leading to a variety of cholesterol oxidation products.

Cholesterol autoxidation can proceed through two main mechanisms. nih.gov Type I autoxidation is a free-radical-mediated chain reaction initiated by species like the hydroxyl radical. nih.gov Type II autoxidation involves non-radical, highly reactive oxygen species such as singlet oxygen, hypochlorous acid, and ozone. nih.govnih.gov

The formation of this compound via autoxidation involves the direct incorporation of molecular oxygen. Studies on the oxidation of low-density lipoprotein (LDL) under an atmosphere of isotopically labeled oxygen (¹⁸O₂) confirmed that molecular oxygen was the exclusive source of the oxygen functions introduced at the C-4 position to form the two epimeric cholest-5-ene-3β,4-diols. nih.gov This indicates a direct reaction between cholesterol and an oxygen species, characteristic of autoxidation processes.

Low-density lipoprotein (LDL) particles, which are rich in cholesterol and polyunsaturated fatty acids, are particularly susceptible to oxidative modification. nih.gov During in vitro oxidation of LDL, a process that mimics events occurring in the development of atherosclerosis, various oxysterols are generated. nih.gov

Research has shown that when isolated human LDL is oxidized using either cupric ions (Cu²⁺) or a combination of soybean lipoxygenase and linoleic acid, both epimers of this compound (the 4α- and 4β-diols) are formed in similar concentrations. nih.govcapes.gov.br The identification of both Cholest-5-ene-3β,4α-diol and Cholest-5-ene-3β,4β-diol in these experiments highlights the non-specific nature of autoxidation compared to the stereospecificity of enzymatic reactions. nih.gov Notably, these same two isomers have been identified in human atherosclerotic tissue, suggesting that LDL oxidation is a significant source of these compounds in vivo. nih.gov

Table 2: Formation of this compound Isomers via Different Pathways
PathwayKey Catalyst/InitiatorIsomers FormedSelectivityReference
Enzymatic HydroxylationCytochrome P450 CYP3A4Cholest-5-ene-3β,4β-diolRegio- and Stereoselective ki.senih.gov
Non-Enzymatic Autoxidation (LDL Oxidation)Cu²⁺ ions, Lipoxygenase, ROSCholest-5-ene-3β,4α-diol and Cholest-5-ene-3β,4β-diolNon-selective nih.gov

Conversion to Downstream Oxysterols and Steroidal Metabolites

The metabolic pathway of this compound does not terminate with its formation. It serves as a substrate for further enzymatic reactions that convert it into more polar, downstream metabolites, primarily as part of the bile acid synthesis cascade. The key enzymes responsible for its subsequent transformation are cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1). mdpi.com

These enzymes introduce additional hydroxyl groups onto the sterol structure, leading to the formation of dihydroxy metabolites. Specifically, CYP7A1 converts 4β-OHC to 4β,7α-dihydroxycholesterol, while CYP27A1 metabolizes it into 4β,27-dihydroxycholesterol. mdpi.com These conversions are critical steps that channel 4β-OHC into pathways for elimination. However, research indicates that these subsequent metabolic steps are relatively slow. The conversion of 4β-hydroxycholesterol into acidic products (bile acids) occurs at a much lower rate compared to the metabolism of other oxysterols like 7α-hydroxycholesterol. nih.govebi.ac.uk This slow clearance contributes to the exceptionally long half-life of 4β-hydroxycholesterol in circulation, which is estimated to be around 60 hours. nih.gov

Integration into Major Steroid Metabolic Pathways

This compound is integrated into the body's primary mechanism for cholesterol catabolism: the synthesis of bile acids. This process occurs through two main routes—the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway.

This compound functions as an intermediate in both major bile acid synthesis pathways. Its entry into the classic pathway is mediated by CYP7A1, the rate-limiting enzyme that hydroxylates the C7α position. mdpi.comresearchgate.net Its entry into the alternative pathway is facilitated by CYP27A1, which hydroxylates the sterol side chain at the C27 position. mdpi.comresearchgate.net

Following these initial hydroxylations, the resulting dihydroxy sterols are further processed. The introduction of the 7α-hydroxyl group is particularly significant, as it primes the molecule for the action of other key enzymes in the bile acid pathway, such as 3β-hydroxysteroid dehydrogenase. nih.gov Despite its role as an intermediate, the metabolism of 4β-OHC through these pathways is not rapid. Studies have shown that CYP7A1 metabolizes cholesterol at a rate approximately two times higher than it does for 4β-OHC, making the 7α-hydroxylation of 4β-OHC a rate-determining step in its elimination. mdpi.com

The biotransformation of this compound and its metabolites involves several types of oxidoreductases.

Cytochrome P450 Oxidoreductases: This class of enzymes is central to both the formation and degradation of this compound.

Formation: CYP3A4 and CYP3A5 are the primary enzymes responsible for its synthesis from cholesterol. nih.gov

Degradation: CYP7A1 and CYP27A1 are the key enzymes that catalyze its conversion to downstream metabolites. mdpi.comnih.gov

Hydroxysteroid Dehydrogenases (HSDs): While the initial metabolism of the 3,4-diol is dominated by CYP enzymes, HSDs play a crucial role in the subsequent steps of bile acid synthesis. The enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) is responsible for oxidizing the 3β-hydroxyl group and isomerizing the Δ5 double bond of 7α-hydroxylated sterols. nih.govnih.gov Therefore, once 4β-hydroxycholesterol is converted to 4β,7α-dihydroxycholesterol, this new metabolite becomes a substrate for HSD3B7, which modifies the steroid nucleus into the characteristic structure required for bile acids.

The table below summarizes the key enzymatic reactions involving this compound.

EnzymeSubstrateProductMetabolic Role
CYP3A4 / CYP3A5CholesterolCholest-5-ene-3β,4β-diol (4β-Hydroxycholesterol)Formation of the oxysterol
CYP7A1Cholest-5-ene-3β,4β-diol4β,7α-dihydroxycholesterolIntegration into classic bile acid pathway
CYP27A1Cholest-5-ene-3β,4β-diol4β,27-dihydroxycholesterolIntegration into alternative bile acid pathway
HSD3B77α-hydroxylated sterols (e.g., 4β,7α-dihydroxycholesterol)3-oxo-Δ4-steroidsModification of the steroid nucleus for bile acid synthesis

Interplay with Other Endogenous Cholesterols and Oxysterols

The metabolic significance of this compound is also defined by its interactions and comparative levels with other sterols in the body. Its concentration in the plasma of healthy individuals is approximately 36 ng/mL, a level comparable to other common oxysterols. nih.govresearchgate.net

A key aspect of its interplay is its direct origin from cholesterol, creating a competitive environment for enzymes. For instance, both cholesterol and 4β-hydroxycholesterol compete for the active site of CYP7A1. mdpi.comnih.gov Furthermore, two epimers of this diol exist: the 4β- and 4α-isomers. While the 4β-isomer is a product of CYP3A4, the 4α-isomer is formed through a different mechanism and is found at lower concentrations in plasma. nih.gov

In certain pathological contexts, such as within atherosclerotic plaques, this compound is found alongside other oxidation products like cholestane-3β,5α,6α-triol. nih.gov In these environments, its formation is often attributed to non-enzymatic autoxidation of cholesterol. nih.gov A distinguishing feature of 4β-hydroxycholesterol is its long half-life compared to other significant oxysterols, such as 7α-hydroxycholesterol and 27-hydroxycholesterol, highlighting its slower rate of metabolic clearance. nih.gov Like other oxysterols, this compound can act as a signaling molecule by binding to and activating Liver X Receptors (LXRs), which are critical regulators of cholesterol and fatty acid metabolism. frontiersin.org

Influence on Cellular Membrane Structure and Fluidity Dynamics

Sterols are fundamental components of cellular membranes, where they play a crucial role in maintaining structural integrity and modulating fluidity. ontosight.aimdpi.com Like other sterols, this compound is expected to influence the physical properties of the lipid bilayer. ontosight.aiontosight.ai The rigid, planar structure of the steroid nucleus, a characteristic feature of cholesterol and its derivatives, allows it to intercalate between phospholipids (B1166683) in the membrane. mdpi.comlibretexts.org This interaction helps to regulate the packing of phospholipid fatty acid tails, thereby affecting membrane fluidity. wikipedia.orgatlanticoer-relatlantique.ca At physiological temperatures, sterols generally decrease membrane fluidity, while at lower temperatures, they can prevent the membrane from becoming too rigid by disrupting the tight packing of phospholipids. wikipedia.orgatlanticoer-relatlantique.ca The presence of an additional hydroxyl group at the 4-position in this compound, compared to cholesterol, may introduce specific interactions with the hydrophilic head groups of phospholipids, potentially leading to distinct effects on membrane organization and fluidity.

Modulation of Membrane-Bound Protein Function and Interactions

The fluidity of the cell membrane directly impacts the function of embedded proteins, including their rotational and diffusional movement. wikipedia.org By influencing membrane fluidity, this compound can indirectly modulate the activity of membrane-bound proteins. ontosight.ai Furthermore, direct interactions between sterols and membrane proteins are known to occur. libretexts.org Cholesterol has been shown to bind to specific domains of membrane proteins, influencing their conformation and function. libretexts.org It is plausible that this compound, with its structural similarity to cholesterol, could also engage in such interactions, potentially altering the function of various membrane-bound enzymes, receptors, and transport proteins.

Participation in Intracellular Signaling Pathways and Regulatory Networks

Oxysterols, including various hydroxylated forms of cholesterol, are recognized as important signaling molecules that participate in a variety of cellular processes. ontosight.aiscienceopen.com this compound is implicated in cell signaling and may act as a molecular messenger. hmdb.ca

Investigation of Ligand-Receptor Interactions (e.g., Nuclear Receptors)

A significant body of research has focused on the interaction of oxysterols with nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic ligands. The liver X receptors (LXRs) are particularly important in this context, playing a key role in the regulation of cholesterol homeostasis. jci.orgnih.gov

Several hydroxylated cholesterol derivatives have been identified as LXR agonists. For instance, 22(R)-hydroxycholesterol and 24(S)-hydroxycholesterol are known activators of LXRα and LXRβ. wikipedia.orgchemicalbook.comresearchgate.net The activation of LXRs by these oxysterols leads to the upregulation of genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1. scienceopen.comnih.gov

While direct studies on the interaction of this compound with specific nuclear receptors are not extensively detailed in the provided results, its structural similarity to other biologically active oxysterols suggests it may also function as a ligand for nuclear receptors. vulcanchem.com For example, 4β-hydroxycholesterol, a closely related compound, is known to be an agonist of LXR. nih.gov This activation of LXR by 4β-hydroxycholesterol leads to the induction of ABCA1 and ABCG1 expression, which are crucial for cholesterol transport. nih.gov Given that this compound is also a 4-hydroxylated cholesterol, it is a strong candidate for similar interactions with LXRs.

CompoundTarget Receptor(s)Effect
22(R)-hydroxycholesterolLXRα, LXRβAgonist, upregulates cholesterol-lowering genes
24(S)-hydroxycholesterolLXRα, LXRβAgonist, upregulates cholesterol-lowering genes
4β-hydroxycholesterolLXRAgonist, induces ABCA1 and ABCG1 expression

Effects on Cellular Homeostasis and Lipid Regulation

The regulation of cholesterol levels is a critical aspect of cellular homeostasis. Oxysterols play a central role in this process by acting as signaling molecules that reflect the cellular cholesterol status. jci.org The formation of 4β-hydroxycholesterol from cholesterol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, primarily in the liver. caymanchem.commdpi.com Plasma levels of 4β-hydroxycholesterol are considered an endogenous marker for the activity of these enzymes. researchgate.net

By activating LXRs, oxysterols like 4β-hydroxycholesterol can enhance the removal of cholesterol from cells, thereby contributing to the maintenance of lipid balance. nih.gov This suggests that this compound could also be involved in the intricate network that governs cellular lipid regulation.

Role as a Precursor or Metabolic Intermediate in Broader Steroidogenesis

Steroidogenesis is the metabolic pathway that converts cholesterol into a variety of steroid hormones. nih.govnih.gov This process involves a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes. nih.gov Several hydroxylated cholesterol derivatives serve as key intermediates in these pathways. scienceopen.comwikipedia.org

For example, the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones, proceeds through hydroxylated intermediates like 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol. wikipedia.org Similarly, cholest-5-ene-3β,26-diol is an intermediate in the formation of bile acids from cholesterol in the liver. nih.govportlandpress.com

The formal name for 4β-hydroxycholesterol is cholest-5-ene-3β,4β-diol. caymanchem.com This compound is a major oxysterol metabolite of cholesterol and serves as a precursor in the synthesis of bile acids. caymanchem.commdpi.com It is formed from cholesterol by CYP3A4 and CYP3A5. caymanchem.com The subsequent metabolism of 4β-hydroxycholesterol can involve further hydroxylation by enzymes such as CYP7A1 and CYP27A1, leading to the formation of dihydroxy metabolites that are further converted into bile acids. mdpi.com Given that this compound is a general term that can encompass different stereoisomers, it is highly probable that specific isomers, such as the 3β,4β-diol, are integral intermediates in the broader pathways of steroid and bile acid metabolism.

PrecursorIntermediateProduct(s)
Cholesterol22R-hydroxycholesterol, 20α,22R-dihydroxycholesterolPregnenolone
CholesterolCholest-5-ene-3β,26-diolBile Acids
CholesterolCholest-5-ene-3β,4β-diol (4β-hydroxycholesterol)Bile Acids

Synthetic Routes and Methodological Developments for this compound

The preparation of this compound isomers often starts from readily available cholesterol derivatives. A common precursor is cholest-5-en-3-one, which can be synthesized from cholest-4-en-3-one. researchgate.net The introduction of the hydroxyl group at the C-4 position is a key step that can be achieved through various oxidative methods.

One established route involves the epoxidation of the Δ⁵-double bond of cholesterol, followed by ring-opening of the resulting epoxide. For instance, the treatment of cholesterol with an oxidizing agent can form 5,6-epoxides, which can then be hydrolyzed to yield cholestane-3β,5α,6β-triol. nih.gov While this does not directly yield the target compound, it illustrates a common strategy for introducing hydroxyl groups to the steroid B-ring.

A more direct approach involves the oxidation of cholesterol in systems that mimic biological oxidation. Studies on the in vitro oxidation of low-density lipoprotein (LDL) with cupric ions or lipoxygenase have shown the formation of both cholest-5-ene-3β,4α-diol and cholest-5-ene-3β,4β-diol. nih.gov Isotope labeling studies using an ¹⁸O₂ atmosphere confirmed that molecular oxygen is the source of the oxygen atoms at the C-4 position, suggesting that these diols can be formed via autoxidation pathways. nih.gov

Another synthetic strategy starts with cholest-5-en-3-one. The synthesis of the (3β,4α)-isomer has been described starting from this ketone. researchgate.net This highlights the importance of controlling the stereochemistry during the introduction of the two hydroxyl groups. Methodological developments focus on improving the yield and stereoselectivity of these transformations.

Starting Material Key Transformation Product(s) Reference(s)
Cholest-4-en-3-oneIsomerizationCholest-5-en-3-one researchgate.net
Cholest-5-en-3-oneHydroxylation/ReductionCholest-5-ene-3β,4α-diol researchgate.net
Cholesterol (in LDL)In vitro oxidation (Cu²⁺ or lipoxygenase)Cholest-5-ene-3β,4α-diol, Cholest-5-ene-3β,4β-diol nih.gov

Stereoselective Synthesis of Distinct this compound Isomers

The biological activities of this compound are highly dependent on the spatial orientation of the hydroxyl groups at positions C-3 and C-4. Therefore, the stereoselective synthesis of specific isomers such as (3β,4β), (3β,4α), and (3α,4β) is of significant chemical interest.

The synthesis of (3β,4β)-Cholest-5-ene-3,4-diol (also known as 4β-hydroxycholesterol) and its epimer (3β,4α)-Cholest-5-ene-3,4-diol has been a subject of study. The formation of both of these epimers has been observed in the autoxidation of cholesterol. nih.gov The synthesis of the (3β,4α)-isomer from cholest-5-en-3-one has been reported, indicating that stereocontrol can be achieved from a ketone precursor. researchgate.net The stereochemical outcome is dictated by the reagents and conditions used for the reduction of the C-3 ketone and the introduction of the C-4 hydroxyl group.

The synthesis of the (3α,4β)-Cholest-5-ene-3,4-diol isomer has also been documented. cymitquimica.com Achieving this specific stereochemistry requires synthetic routes that can control the configuration at both the C-3 and C-4 positions, often involving multiple steps with specific protecting groups and stereoselective reagents.

The action of triphenylphosphine (B44618) dibromide on (3β,4β)-Cholest-5-ene-3,4-diol has been shown to lead to an unexpected Vilsmeier-type reaction, demonstrating the unique reactivity of this diol system which must be considered during synthetic planning. acs.org

Isomer Common Name Key Synthetic Precursor Significance Reference(s)
(3β,4β)-Cholest-5-ene-3,4-diol4β-HydroxycholesterolCholesterol, Cholest-5-en-3-oneEndogenous CYP3A4 marker nih.govcymitquimica.com
(3β,4α)-Cholest-5-ene-3,4-diol4α-HydroxycholesterolCholesterol, Cholest-5-en-3-oneAutoxidation product researchgate.netnih.govontosight.ai
(3α,4β)-Cholest-5-ene-3,4-diol--Synthetic stereoisomer cymitquimica.com

Design and Synthesis of Novel this compound Derivatives for Research Probes

To facilitate the study of this compound, particularly its quantification in biological matrices and its metabolic fate, isotopically labeled derivatives have been synthesized. These compounds serve as invaluable research probes, primarily as internal standards in isotope dilution-mass spectrometry assays. nih.gov

A key example is the synthesis of 4β-hydroxycholesterol-d₇ . avantiresearch.com This deuterated analogue, with deuterium (B1214612) atoms incorporated into the sterol side chain, is chemically identical to the natural compound but has a higher mass, allowing for its clear distinction and accurate quantification in mass spectrometry. The availability of such standards is crucial for establishing reliable methods to measure the concentration of endogenous 4β-hydroxycholesterol in plasma and tissues. researchgate.netnih.gov

The synthesis of other labeled oxysterols, including deuterated and fluorinated analogues, has also been described. nih.gov These synthetic efforts provide a toolkit of chemical probes essential for quantitative analysis and metabolic studies. For example, deuterium-labeled standards are critical for accurate measurement by isotope dilution-mass spectrometry. nih.gov

Derivative Label Application Reference(s)
4β-Hydroxycholesterol-d₇Deuterium (D₇)Internal standard for mass spectrometry avantiresearch.com
Deuterium-labeled cholest-5-ene-3β,4β-diolDeuteriumInternal standard for quantification assays nih.gov
Fluorinated oxysterol analogsFluorineResearch probes for quantitation nih.gov

Exploration of Structure-Activity Relationships Through Synthetic Modification

Understanding how the structure of this compound relates to its biological activity is a key area of research, driven by the synthesis of various analogues. By systematically modifying the core structure and evaluating the resulting changes in biological function, researchers can elucidate structure-activity relationships (SAR).

4β-Hydroxycholesterol, the (3β,4β)-diol isomer, is known as a potent endogenous inducer of the cytochrome P450 enzyme CYP3A4. cymitquimica.com SAR studies in this context would involve synthesizing derivatives with modifications to the hydroxyl groups, the Δ⁵-double bond, or the alkyl side chain to determine which structural features are essential for CYP3A4 induction. For example, esterification or etherification of the 3β- or 4β-hydroxyl groups could reveal their importance in binding to nuclear receptors like PXR that regulate CYP3A4 expression.

The synthesis of related hydroxylated sterols and the evaluation of their cytotoxic activities also contribute to SAR knowledge. For example, 24-methylenecholest-5-en-3β,19-diol, synthesized from stigmasterol, has been shown to exhibit significant cytotoxic activity against certain human cancer cell lines. jlu.edu.cn Although not a direct analogue of this compound, such findings for other di-hydroxylated sterols provide valuable insights into how the position and nature of hydroxyl groups on the steroid scaffold influence biological effects like cytotoxicity.

A wide range of cholesterol derivatives have been synthesized to explore various biological activities, including anticancer and antimicrobial effects. mdpi.com These broader studies, while not focused exclusively on this compound, help to build a comprehensive picture of sterol SAR. Modifications often involve introducing new functional groups or heterocyclic rings to the cholesterol backbone. mdpi.combeilstein-journals.org The insights gained from these diverse synthetic analogues can help guide the design of novel this compound derivatives with specific, enhanced, or modulated biological activities.

Advanced Analytical Methodologies for Cholest 5 Ene 3,4 Diol Characterization and Quantification

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry has become an indispensable tool for the analysis of oxysterols, offering high sensitivity and specificity. When coupled with chromatographic separation, it allows for the definitive identification and quantification of Cholest-5-ene-3,4-diol in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Absolute Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. Due to the low volatility of the diol, a derivatization step is essential prior to analysis. The hydroxyl groups are typically converted to more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nist.govresearchgate.net This process not only improves chromatographic behavior but also yields characteristic fragmentation patterns upon electron ionization (EI), aiding in structural confirmation. nist.gov

Table 1: GC-MS Parameters for Oxysterol Analysis This table presents a generalized set of parameters typical for the GC-MS analysis of oxysterols like this compound after derivatization.

ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC ColumnFused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial temperature of ~180°C, ramped to ~280-300°C
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Detection ModeSelected Ion Monitoring (SIM) for quantification or Full Scan for identification

Isotope Dilution Mass Spectrometry (IDMS) for Precise and Accurate Measurement

For the most precise and accurate quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. researchgate.netnih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte, such as deuterium-labeled 4β-hydroxycholesterol. nist.govnih.gov Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and ionization suppression or enhancement effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, highly accurate and precise quantification can be achieved.

This approach effectively corrects for sample loss during the extensive workup procedures required for biological samples, which often include alkaline hydrolysis (saponification) to release esterified forms of the diol, followed by liquid-liquid extraction and solid-phase extraction (SPE) for purification. nist.govnih.gov The precision of IDMS methods for 4β-hydroxycholesterol is excellent, with reported within-day variations as low as 4.5%. nist.gov More recent ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for 4β-hydroxycholesterol and its 4α-isomer have demonstrated outstanding accuracy and precision, with within-batch accuracy ranging from 98.6% to 103.1% and a coefficient of variation (CV) of 1.3% to 4.7% for 4β-hydroxycholesterol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules, including complex steroids like this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of the molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR): Provides information about the chemical environment of each hydrogen atom, including the number of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. researchgate.net

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for two- and three-bond correlations). magritek.com These techniques are essential for the unambiguous assignment of all proton and carbon signals, which is fundamental for confirming the stereochemistry of the hydroxyl groups at the C-3 and C-4 positions.

While a complete, assigned NMR dataset for this compound is not readily found in published literature, the analysis would be based on well-established chemical shifts for the cholesterol backbone. researchgate.netmagritek.com The specific chemical shifts of the protons and carbons at and near the C-3, C-4, C-5, and C-6 positions would be diagnostic for the structure and stereochemistry of the diol.

Table 2: NMR Techniques for Structural Elucidation of this compound

NMR ExperimentInformation Obtained
¹H NMRChemical shifts and coupling constants of protons, confirming functional groups and stereochemical relationships.
¹³C NMRNumber and type of carbon atoms (CH₃, CH₂, CH, C).
COSYIdentifies proton-proton (¹H-¹H) spin-spin coupling networks.
HSQCCorrelates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
HMBCEstablishes long-range (2-3 bond) correlations between protons and carbons, key for assigning quaternary carbons and piecing together the molecular structure.

Chromatographic Separation Techniques for Isomer Resolution and Purification

Chromatographic techniques are fundamental for the analysis of this compound, as they enable its separation from the complex lipid matrix and, crucially, from its other structural isomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of oxysterols. It can be employed in both normal-phase and reversed-phase modes.

Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica or diol) and a non-polar mobile phase (e.g., hexane (B92381)/isopropanol mixtures). This mode is particularly effective at separating structural isomers of oxysterols.

Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). RP-HPLC is highly robust and is the predominant mode when coupled with mass spectrometry for quantitative analysis. nih.gov

The separation of the critical isomeric pair, 4α-hydroxycholesterol and 4β-hydroxycholesterol, can be achieved using advanced HPLC techniques. For instance, ultra-high performance liquid chromatography (UHPLC), which uses smaller particle sizes in the column for higher resolution and faster analysis times, coupled with tandem mass spectrometry (MS/MS), allows for the simultaneous quantification of both isomers in plasma samples. nih.gov This method often involves derivatization to enhance ionization efficiency and chromatographic separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for the qualitative analysis and purification of oxysterols. In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. nih.gov

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have higher Rf values.

For oxysterols like this compound, which are more polar than cholesterol, solvent systems typically consist of a mixture of a non-polar solvent like hexane or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol. The exact ratio is optimized to achieve the best separation. For example, a system of chloroform:methanol (9.5:0.5, v/v) has been used for cholesterol analysis, yielding an Rf value of 0.63 ± 0.03. researchgate.net While specific Rf values for this compound are not readily documented, it would be expected to have a lower Rf value than cholesterol in such a system due to its additional hydroxyl group. The spots can be visualized by spraying the plate with a corrosive agent like sulfuric acid and heating, or by using plates with a fluorescent indicator.

Table 3: Common TLC Solvent Systems for Sterol Separation on Silica Gel

Compound PolarityTypical Solvent System (v/v)
Non-polar (e.g., Cholesteryl esters)Hexane / Ethyl Acetate (e.g., 9:1)
Medium-polar (e.g., Cholesterol)Hexane / Ethyl Acetate (e.g., 7:3) or Chloroform / Methanol (e.g., 9.5:0.5)
Polar (e.g., this compound)Hexane / Ethyl Acetate (e.g., 1:1) or Chloroform / Methanol (e.g., 9:1)

Application of Analytical Methods in Complex Biological Matrices (e.g., Animal Tissue Extracts, In Vitro Samples)

The accurate characterization and quantification of this compound in complex biological matrices, such as animal tissue extracts and in vitro samples, present significant analytical challenges. These challenges primarily stem from the low endogenous concentrations of oxysterols relative to cholesterol and the potential for artefactual formation during sample handling. nih.govnih.gov Consequently, robust and sensitive analytical methods are imperative for obtaining reliable data. The predominant techniques employed are mass spectrometry-based, typically coupled with a chromatographic separation step.

The analysis of oxysterols like this compound from biological samples necessitates a meticulous sample preparation workflow to remove highly abundant interfering substances, particularly cholesterol, which can be present at concentrations several orders of magnitude higher. nih.gov A common strategy involves a multi-step process beginning with lipid extraction from the biological matrix, often followed by saponification to release esterified sterols. Subsequently, solid-phase extraction (SPE) is a critical step for isolating and enriching the oxysterol fraction. uio.noresearchgate.net Researchers have utilized various SPE cartridges, including C18 and polymeric hydrophilic-lipophilic balanced (HLB) phases, to effectively separate oxysterols from the bulk of cholesterol. nih.govnih.gov For instance, a method employing Waters Sep-Pak tC18 cartridges has been shown to remove over 99.9% of the cholesterol present in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been a powerful tool for sterol analysis. For the quantification of this compound, an assay based on isotope dilution-mass spectrometry using a deuterium-labeled internal standard has been developed. researchgate.netnih.gov This method involves derivatization of the hydroxyl groups to form more volatile and thermally stable ethers, such as trimethylsilyl (TMSi) ethers, prior to GC separation and MS detection. This approach has been successfully applied to determine the concentration of Cholest-5-ene-3β,4β-diol in both rat liver and human plasma. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

More recently, liquid chromatography-mass spectrometry (LC-MS) has become a preferred method due to its high sensitivity, specificity, and reduced need for complex derivatization in some cases. uio.nonih.gov LC-MS methods, particularly when coupled with tandem mass spectrometry (MS/MS), offer excellent selectivity for distinguishing between isomeric oxysterols. researchgate.net The sample preparation for LC-MS often involves protein precipitation and online SPE. researchgate.net To enhance ionization efficiency and sensitivity in the mass spectrometer, chemical derivatization may still be employed. One such technique is enzyme-assisted derivatization for sterol analysis (EADSA), where the 3β-hydroxyl group is oxidized by cholesterol oxidase, followed by derivatization with a charge-carrying moiety. nih.gov

The application of these methods has yielded quantitative data on the levels of this compound in various biological samples. For example, its concentration has been precisely measured in human plasma and rat liver tissue, demonstrating that its levels are comparable to those of other common oxysterols. researchgate.netnih.gov

The following table summarizes the concentrations of Cholest-5-ene-3β,4β-diol identified in human plasma and rat liver using a validated isotope dilution-mass spectrometry method. researchgate.netnih.gov

Biological MatrixSpeciesConcentrationAnalytical Method
PlasmaHuman36 ± 4.3 ng/mLIsotope Dilution-Mass Spectrometry (GC-MS)
LiverRat0.62 ± 0.19 µg/g (wet weight)Isotope Dilution-Mass Spectrometry (GC-MS)

For in vitro samples, such as cultured human hepatocytes (e.g., HepG2 cells), similar LC-MS based methodologies are applied. nih.gov After harvesting the cells, sterols are extracted, and the subsequent analysis allows for the quantification of various sterol intermediates. While specific data for this compound in these exact cell lines from the provided context is not detailed, the established workflows for other sterols are directly applicable. nih.gov These methods often use advanced chromatographic columns, like pentafluorophenyl (PFP) stationary phases, to achieve separation of structurally similar sterols without derivatization, enabling a relatively high-throughput analysis. nih.gov

Research Models and Experimental Approaches for Studying Cholest 5 Ene 3,4 Diol

Utilization of In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental for dissecting the molecular mechanisms underlying the biological activity of Cholest-5-ene-3,4-diol without the complexities of a whole organism. These systems provide a controlled environment to study specific cellular processes.

One key in vitro approach involves the use of isolated human low-density lipoprotein (LDL). Researchers have incubated LDL with either cupric ions or soybean lipoxygenase and linoleic acid to induce oxidation. nih.gov This model has been instrumental in demonstrating the formation of both cholest-5-ene-3β,4α-diol and cholest-5-ene-3β,4β-diol, suggesting that these compounds can be formed through autoxidation processes. nih.gov

Subcellular fractions, particularly from the liver, are also crucial in vitro models. Studies on the metabolism of structurally related cholesterol diols, such as cholest-5-en-3-beta, 7-alpha-diol, have utilized rat-liver cell fractions, including microsomes and mitochondria. nih.gov These experiments are vital for identifying the enzymes involved in the metabolic conversion of these compounds and for understanding the subcellular location of these activities. nih.govnih.gov For instance, the enzymatic conversion of cholest-5-ene-3-beta, 7-alpha-diol to 7-alpha-hydroxycholest-4-en-3-one has been demonstrated in rat liver microsomes. nih.gov

Table 1: Examples of In Vitro Models for Studying this compound and Related Compounds
In Vitro ModelExperimental ApplicationKey FindingsReference
Isolated Human Low-Density Lipoprotein (LDL)Oxidation induced by cupric ions or soybean lipoxygenaseDemonstrated the formation of two epimeric cholest-5-ene-3β,4-diols through autoxidation. nih.gov
Rat Liver Cell Fractions (Microsomes)Metabolism of cholest-5-en-3-beta, 7-alpha-diolIdentified the enzymatic conversion of the diol to 7-alpha-hydroxycholest-4-en-3-one. nih.gov

Application of Non-Human Animal Models for Metabolic Pathway Tracing

Non-human animal models are indispensable for studying the metabolism of this compound in a physiological context, allowing for the investigation of its distribution, metabolic fate, and excretion.

The rat, specifically the Sprague-Dawley strain, has been a valuable model for the identification and quantification of cholest-5-ene-3β,4β-diol. nih.gov Research has successfully identified and measured the concentration of this compound in rat liver, providing crucial data on its endogenous levels. nih.govresearchgate.net

The hamster has also been utilized in metabolic tracing studies. For instance, parenteral administration of a deuterated form of the related compound cholest-5-ene-3β,26-diol to a hamster demonstrated its metabolism to deuterated chenodeoxycholic acid, a primary bile acid. nih.gov This highlights the role of these diols as intermediates in bile acid synthesis pathways.

Mouse models are also employed to investigate the biological effects of related cholesterol metabolites. For example, db/db mice, a model for obesity and diabetes, have been used to study the effects of dietary cholest-5-en-3-one, a structurally similar compound, on hyperglycemia and hyperinsulinemia. nih.gov Furthermore, knockout mouse models for various enzymes involved in bile acid synthesis, such as CYP27A1 and CYP7B1, are critical tools for understanding the broader metabolic pathways in which cholesterol diols participate. nih.gov

Table 2: Non-Human Animal Models in the Study of this compound and Related Metabolites
Animal ModelCompound StudiedResearch FocusKey FindingsReference
Sprague-Dawley RatCholest-5-ene-3β,4β-diolIdentification and quantification in liver tissue.Endogenous concentration in rat liver was determined to be 0.62 +/- 0.19 µg/g wet weight. nih.gov
HamsterDeuterated Cholest-5-ene-3β,26-diolMetabolic pathway tracing.Metabolized to deuterated chenodeoxycholic acid. nih.gov
db/db MouseCholest-5-en-3-oneEffects on metabolic disorders.Alleviated hyperglycemia and hyperinsulinemia. nih.gov

Use of Radiolabeled this compound for Metabolic Tracing and Pathway Analysis

Isotopically labeled molecules are powerful tools for tracing the metabolic fate of compounds and for precise quantification. The study of this compound has significantly benefited from the use of such labeled analogues.

Deuterium-labeled internal standards have been synthesized and are crucial for the accurate quantification of cholest-5-ene-3β,4β-diol in biological samples using isotope dilution-mass spectrometry. nih.govresearchgate.net This method allows for the precise measurement of the compound's concentration in tissues and fluids, such as rat liver and human plasma. nih.govresearchgate.net The synthesis of deuterium-labeled cholest-5-ene-3β,26-diol has also been reported, and this compound has been used as an isotope tracer to study its endogenous metabolism in hamsters. nih.gov

Stable isotopes have also been used to investigate the mechanism of formation of this compound. In one study, the in vitro oxidation of LDL was conducted under an atmosphere of ¹⁸O₂. The subsequent analysis of the formed cholest-5-ene-3β,4-diols revealed that the oxygen atoms at the C-4 position were derived from molecular oxygen, providing evidence for their formation via autoxidation. nih.gov Additionally, the synthesis of ¹³C-labeled cholesterol provides a valuable precursor for generating labeled this compound to be used in further metabolic studies.

Genetic and Enzymatic Manipulation in Model Systems to Dissect Biochemical Roles

Modifying the expression or activity of specific enzymes is a key strategy for elucidating the biochemical roles of their substrates and products. While direct genetic manipulation to study this compound is an emerging area, much can be inferred from studies on the broader pathways of cholesterol metabolism.

The biosynthesis and degradation of cholesterol and its derivatives are heavily reliant on a superfamily of enzymes known as cytochromes P450 (CYP). semanticscholar.orgsemanticscholar.orgdntb.gov.uanih.gov Enzymes such as CYP7A1, CYP27A1, and CYP46A1 are critical in the catabolism of cholesterol to bile acids, a pathway that involves various hydroxylated intermediates. nih.govnih.gov The use of knockout mouse models for these enzymes has been instrumental in defining their roles in cholesterol homeostasis. nih.gov By studying the metabolic perturbations in these models, researchers can infer the functions of the oxysterols that accumulate or are depleted.

Enzymatic studies using subcellular fractions, such as liver microsomes, have been used to investigate the conversion of related diols. nih.gov These experiments allow for the identification of the enzymes responsible for specific metabolic steps and the cofactors they require, such as NAD. nih.gov Furthermore, the overexpression of genes, such as the one encoding the oxysterol sulfotransferase SULT2B1b in mice, has been used to study the effects of the sulfated metabolites of related diols, providing insight into the diverse biological activities of these modified oxysterols. nih.gov Studies on the inhibition of steroidogenic enzymes like CYP11A1, CYP17A1, HSD3B, and HSD17B3 also contribute to our understanding of the pathways that may influence the levels of this compound and other steroid metabolites. mdpi.com

Emerging Research Areas and Future Perspectives on Cholest 5 Ene 3,4 Diol

Discovery and Elucidation of Uncharacterized Enzymatic Pathways and Metabolic Intermediates

The current body of research suggests that the epimers of Cholest-5-ene-3,4-diol are primarily formed through the non-enzymatic autoxidation of cholesterol. nih.gov This process is particularly relevant in environments with high oxidative stress, such as in the formation of atherosclerotic plaques. While this non-enzymatic route is established, the potential for enzymatic production and subsequent metabolism of this compound remains a significant knowledge gap.

Future research will likely focus on identifying specific enzymes capable of metabolizing this compound. Enzymes from the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs) are prime candidates for investigation, given their known roles in the metabolism of other oxysterols. nih.govnih.gov For instance, the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) is crucial in the metabolism of various Δ5-steroids, catalyzing their conversion to Δ4-3-keto steroids. nih.gov The human enzyme HSD3B7, for example, is involved in the bile acid synthesis pathway and acts on cholest-5-ene-3β,7α-diol. wikipedia.orgnih.gov Investigating whether this compound can serve as a substrate for HSD3B7 or other related enzymes is a logical next step.

The elucidation of these pathways will also involve the identification of novel metabolic intermediates. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) will be instrumental in detecting and quantifying these metabolites in biological samples. lipidanalytical.comnih.govfrontiersin.org The identification of downstream products will provide critical insights into the biological roles and clearance mechanisms of this compound.

Table 1: Potential Enzymes and Pathways in this compound Metabolism

Enzyme FamilyPotential RoleKnown Substrates (Examples)Research Focus
Cytochrome P450 (CYP)Hydroxylation, oxidationCholesterol, other oxysterolsIdentification of specific CYP isozymes that act on this compound.
Hydroxysteroid Dehydrogenases (HSDs)Oxidation of hydroxyl groupsCholest-5-ene-3β,7α-diol, other steroidsDetermining the activity of HSDs, such as HSD3B7, towards this compound.

Identification of Novel Receptor Interactions and Downstream Signaling Cascades

Many oxysterols exert their biological effects by binding to specific protein receptors, thereby initiating downstream signaling cascades. nih.gov Well-known oxysterol receptors include the Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, and G-protein coupled receptors (GPCRs). The interaction of oxysterols with such receptors can influence a wide range of cellular processes, including gene expression, lipid metabolism, and inflammation. researchgate.net

A crucial area of future research is to determine whether this compound interacts with known or novel receptors. Given its structural similarity to other bioactive oxysterols, it is plausible that it may act as a ligand for nuclear receptors or GPCRs. For example, studies have shown that modifications to the sterol structure can significantly alter receptor binding and subsequent signaling, as seen with the interaction of various oxysterols with the chemokine receptor CXCR4. biorxiv.org

Investigating the binding affinity of the different stereoisomers of this compound to a panel of receptors will be a critical step. This can be achieved through a combination of in vitro binding assays and cell-based reporter assays. Once receptor interactions are identified, the downstream signaling pathways can be mapped using techniques such as transcriptomics and proteomics to identify changes in gene and protein expression. This will provide a mechanistic understanding of how this compound influences cellular function.

Development of Advanced Analytical Probes and Biosensors for In Situ Detection

A major challenge in studying the cellular roles of specific lipids like this compound is the ability to visualize and quantify their distribution and dynamics within living cells. The development of advanced analytical probes and biosensors is therefore a critical area of emerging research.

Fluorescently labeled analogs of sterols have proven to be powerful tools for imaging intracellular lipid transport and localization. nih.govnih.govresearchgate.netspringernature.com The design and synthesis of a fluorescent probe that faithfully mimics the properties of this compound would enable high-resolution imaging of its subcellular distribution and trafficking. This would provide invaluable information about its sites of action and interaction with other cellular components.

Furthermore, the development of genetically encoded biosensors could allow for real-time monitoring of this compound concentrations in specific cellular compartments. These biosensors are typically based on fluorescent proteins that change their conformation and fluorescence properties upon binding to the target molecule. While challenging to develop, such tools would revolutionize our ability to study the spatiotemporal dynamics of this oxysterol in living systems.

Table 2: Emerging Technologies for this compound Detection

TechnologyPrinciplePotential Application
Fluorescent ProbesA fluorescent molecule attached to a this compound analog.Live-cell imaging of subcellular localization and transport.
Genetically Encoded BiosensorsA fluorescent protein that changes its properties upon binding to this compound.Real-time monitoring of intracellular concentrations in specific organelles.
Mass Spectrometry Imaging (MSI)On-tissue analysis to map the spatial distribution of molecules.Visualization of this compound distribution in tissue sections. biorxiv.orgpnas.org

In-depth Investigations into Stereospecific Biological Activities and Their Determinants

This compound exists as two stereoisomers, the 3β,4α-diol and the 3β,4β-diol, which have been identified in oxidized LDL and human atherosclerotic tissue. nih.gov It is well-established in pharmacology that the stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, a critical area of future research is to delineate the stereospecific effects of these two isomers.

It is imperative to conduct parallel studies on the purified stereoisomers to determine if they have distinct or even opposing biological effects. This would involve assessing their impact on a range of cellular processes, such as cell viability, inflammation, lipid metabolism, and gene expression in relevant cell models, for instance, macrophages and endothelial cells.

Understanding the structural determinants of these stereospecific activities is also crucial. This will involve a combination of experimental approaches and computational modeling to analyze how the different spatial arrangements of the hydroxyl groups influence interactions with target proteins. Such studies will not only clarify the specific roles of each isomer but also provide a basis for the design of stereospecific inhibitors or mimetics with therapeutic potential.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the interactions of small molecules with biological systems at an atomic level. springernature.com These approaches can provide valuable insights into how oxysterols like this compound interact with proteins and influence the properties of cellular membranes. wustl.edu

MD simulations can be used to predict the binding modes of the this compound stereoisomers to potential receptor proteins. biorxiv.orgnih.govnih.gov This can help to prioritize experimental validation and provide a structural basis for any observed differences in biological activity. By simulating the behavior of these oxysterols within a lipid bilayer, researchers can also investigate how they affect membrane properties such as fluidity, thickness, and lipid packing. wustl.edu These alterations in membrane biophysics can, in turn, influence the function of membrane-bound proteins.

The integration of computational modeling with experimental data will be key to building a comprehensive picture of the molecular mechanisms underlying the biological effects of this compound. This synergy will accelerate the identification of its molecular targets and the elucidation of its role in health and disease.

Q & A

Basic: What are the primary methods for structural characterization and purity assessment of cholest-5-ene-3,4-diol?

Methodological Answer:
this compound (C₂₇H₄₆O₂) is structurally characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly the 3β,4β-diol configuration. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity is assessed via reverse-phase HPLC with UV detection (210–240 nm) or gas chromatography (GC) coupled with flame ionization detection (FID). For crystalline samples, melting point determination (172–174°C) and X-ray diffraction are supplementary methods .

Advanced: How can researchers design experiments to investigate this compound’s role in LDL oxidation and atherosclerosis?

Methodological Answer:

  • In vitro models : Incubate human LDL with this compound under controlled oxidative conditions (e.g., Cu²⁺ or AAPH). Monitor oxidation markers (thiobarbituric acid reactive substances, TBARS) and quantify oxysterols via LC-MS/MS.
  • Cell-based assays : Use macrophage cell lines (e.g., THP-1) to study foam cell formation. Measure cholesterol esterification and lipid accumulation via fluorescent probes (e.g., Nile Red).
  • Animal models : Administer this compound in high-fat diet-fed ApoE⁻/⁻ mice. Analyze aortic plaque formation histologically and correlate with plasma oxysterol levels .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer:
Challenges include low endogenous concentrations, matrix interference, and isomer differentiation. Solutions:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to enrich oxysterols. Derivatization (e.g., trimethylsilyl ethers) enhances GC-MS sensitivity.
  • Chromatography : Use chiral columns (e.g., CHIRALPAK®) to resolve 3β,4β-diol from 3α,4α isomers.
  • Detection : Employ tandem MS (MRM mode) with deuterated internal standards (e.g., d7-cholesterol) for quantification. Validate methods per FDA guidelines for precision (±15% RSD) and recovery (>80%) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs.
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation.
  • Waste disposal : Collect residues in sealed containers labeled for hazardous organic waste. Avoid drainage discharge .

Advanced: How can conflicting data on this compound’s bioactivity (e.g., pro- vs. anti-apoptotic effects) be resolved?

Methodological Answer:

  • Dose-response studies : Test across a wide concentration range (nM–µM) in relevant cell lines (e.g., U937 monocytes).
  • Mechanistic assays : Use siRNA knockdown or CRISPR to target pathways (e.g., LXR, SREBP).
  • Cross-validation : Replicate experiments in independent labs using standardized protocols. Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Regioselective oxidation : Use tert-butyl hydroperoxide (TBHP) with transition metal catalysts (e.g., Mn(OAc)₃) to target C3 and C4 hydroxylation.
  • Protecting groups : Introduce acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/CHCl₃) .

Basic: What are the key physicochemical properties influencing this compound’s experimental applications?

Methodological Answer:

  • Solubility : Insoluble in water (2.8×10⁻⁵ g/L at 25°C); use DMSO or ethanol for stock solutions.
  • Stability : Store at –20°C under argon to prevent auto-oxidation.
  • Lipophilicity : LogP ~8.5 (predicted via ChemAxon), necessitating lipid carriers for in vivo delivery .

Advanced: How can researchers evaluate the ecological impact of this compound release into the environment?

Methodological Answer:

  • Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to measure mineralization.
  • Toxicity testing : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
  • Modeling : Predict environmental fate using EPI Suite™ (EPA) for persistence (P) and bioaccumulation (B) scores .

Basic: What ethical and reporting standards apply to studies involving this compound?

Methodological Answer:

  • Ethical approval : Required for animal studies (e.g., IACUC protocols) and human cell lines (informed consent).
  • Data reporting : Follow ARRIVE guidelines for in vivo work and MIAME standards for omics data.
  • Reproducibility : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.